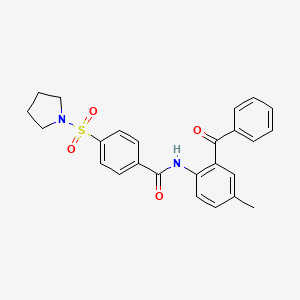![molecular formula C28H25N3O3 B6115087 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6115087.png)
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a complex organic compound with a unique structure that includes methoxyphenyl groups, a phenylethyl group, and a pyrrolopyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolopyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.
Attachment of the phenylethyl group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor the desired product.
化学反応の分析
Types of Reactions
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reactions: Often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigation of its interactions with biological macromolecules.
作用機序
The mechanism of action of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5,6-bis(4-methoxyphenyl)-furo[2,3-d]pyrimidin-4-ylaminoethanol
- 2-methoxyphenyl isocyanate
Uniqueness
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the combination of methoxyphenyl and phenylethyl groups with a pyrrolopyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-33-22-12-8-20(9-13-22)24-25-27(29-18-30-28(25)32)31(17-16-19-6-4-3-5-7-19)26(24)21-10-14-23(34-2)15-11-21/h3-15,18H,16-17H2,1-2H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRFKIMYAAKQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6115005.png)
![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6115007.png)
![3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B6115008.png)
![4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6115017.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE](/img/structure/B6115021.png)
![N-ethyl-2-methyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B6115032.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-butenamide](/img/structure/B6115038.png)
![[2-(hydroxymethyl)piperidin-1-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B6115040.png)
![4-(Methoxymethyl)-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidine](/img/structure/B6115049.png)
![(3Z)-5-bromo-3-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6115054.png)
![ethyl (1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6115058.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-imidazol-2-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6115061.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6115070.png)

